Cas no 314734-02-6 (4H-1-Benzopyran-4-one, 3-[2,4-dihydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5,7-dihydroxy-6-(3-methyl-2-buten-1-yl)-)
![4H-1-Benzopyran-4-one, 3-[2,4-dihydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5,7-dihydroxy-6-(3-methyl-2-buten-1-yl)- structure](https://www.kuujia.com/scimg/cas/314734-02-6x500.png)
314734-02-6 structure
Product name:4H-1-Benzopyran-4-one, 3-[2,4-dihydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5,7-dihydroxy-6-(3-methyl-2-buten-1-yl)-
CAS No:314734-02-6
MF:C25H28O6
MW:424.487168092238
CID:5307286
4H-1-Benzopyran-4-one, 3-[2,4-dihydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5,7-dihydroxy-6-(3-methyl-2-buten-1-yl)- Chemical and Physical Properties
Names and Identifiers
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- 4H-1-Benzopyran-4-one, 3-[2,4-dihydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5,7-dihydroxy-6-(3-methyl-2-buten-1-yl)-
- 5,7,2',4'-Tetrahydroxy-6,3'-diprenylisoflavanone
- Glisoflavanone
-
- Inchi: 1S/C25H28O6/c1-13(2)5-7-16-19(26)10-9-15(23(16)28)18-12-31-21-11-20(27)17(8-6-14(3)4)24(29)22(21)25(18)30/h5-6,9-11,18,26-29H,7-8,12H2,1-4H3
- InChI Key: RIWDYFGEQJAMKI-UHFFFAOYSA-N
- SMILES: C1OC2=CC(O)=C(C/C=C(/C)\C)C(O)=C2C(=O)C1C1=CC=C(O)C(C/C=C(/C)\C)=C1O
Computed Properties
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 31
- XLogP3: 3.632
4H-1-Benzopyran-4-one, 3-[2,4-dihydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5,7-dihydroxy-6-(3-methyl-2-buten-1-yl)- Related Literature
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Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
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Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
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Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
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Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
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Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
314734-02-6 (4H-1-Benzopyran-4-one, 3-[2,4-dihydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5,7-dihydroxy-6-(3-methyl-2-buten-1-yl)-) Related Products
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